molecular formula C20H33N5O B6758905 N-(2-ethylpyrimidin-5-yl)-4-[2-(2-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide

N-(2-ethylpyrimidin-5-yl)-4-[2-(2-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide

Cat. No.: B6758905
M. Wt: 359.5 g/mol
InChI Key: ZFOZJAQLDNYKJR-UHFFFAOYSA-N
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Description

N-(2-ethylpyrimidin-5-yl)-4-[2-(2-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with an ethyl group and a piperidine ring, which is further substituted with a methylpiperidine moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-(2-ethylpyrimidin-5-yl)-4-[2-(2-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O/c1-3-19-21-14-18(15-22-19)23-20(26)25-12-8-17(9-13-25)7-11-24-10-5-4-6-16(24)2/h14-17H,3-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZJAQLDNYKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)NC(=O)N2CCC(CC2)CCN3CCCCC3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylpyrimidin-5-yl)-4-[2-(2-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine under acidic conditions.

    Substitution on the Pyrimidine Ring: The ethyl group is introduced to the pyrimidine ring via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction of 1,5-diaminopentane.

    Coupling of Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine ring with the substituted pyrimidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylpyrimidin-5-yl)-4-[2-(2-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-ethylpyrimidin-5-yl)-4-[2-(2-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethylpyrimidin-5-yl)-4-[2-(2-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylpyrimidin-5-yl)-4-[2-(2-methylpiperidin-1-yl)ethyl]piperidine-1-carboxamide is unique due to its specific combination of pyrimidine and piperidine rings, which imparts distinct chemical and biological properties. Unlike similar compounds, it may exhibit unique binding affinities and selectivities towards certain molecular targets, making it a valuable compound for research and development.

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